

Application Notes: Detection of Aminomethylphosphonic Acid (AMPA) in Human Urine

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Compound of Interest

Compound Name: *Methylaminomethylphosphonic acid*

Cat. No.: B140830

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Introduction

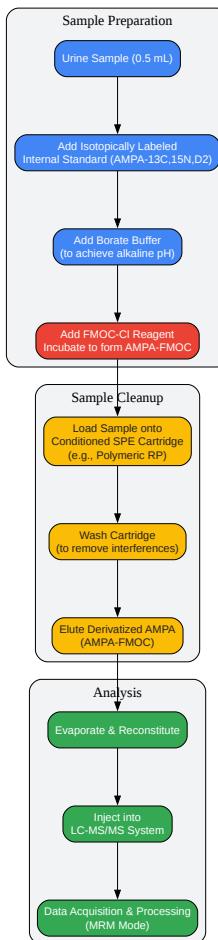
Aminomethylphosphonic acid (AMPA) is the primary metabolite of the widely used herbicide glyphosate.^{[1][2]} As public and scientific interest in the exposure of the general population to glyphosate-based herbicides grows, robust and sensitive methods for monitoring AMPA in human biomatrices are essential.^{[3][4]} Urine is the preferred matrix for assessing recent exposure due to the rapid excretion of glyphosate and AMPA.^{[5][6]} This document provides a detailed protocol for the quantification of AMPA in human urine samples using Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS), a highly sensitive and specific analytical technique.^[4] The protocol described herein is based on methods that often involve a pre-column derivatization step with 9-fluorenylmethoxycarbonyl chloride (FMOC-Cl) to enhance chromatographic retention and detection sensitivity.^{[3][7]}

Methodology and Protocols

The accurate analysis of AMPA in urine is challenging due to its high polarity, low molecular weight, and lack of a chromophore.^{[8][9]} To overcome these challenges, a common and effective approach involves derivatization followed by Solid-Phase Extraction (SPE) for sample cleanup and concentration prior to LC-MS/MS analysis.^{[5][7]}

Experimental Workflow Overview

The overall process involves sample collection, addition of an internal standard, derivatization of the analyte, solid-phase extraction to remove interfering matrix components, and finally, analysis by LC-MS/MS.



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Caption: High-level workflow for AMPA detection in urine.

Detailed Experimental Protocol

This protocol synthesizes common steps from established methodologies.[\[3\]](#)[\[7\]](#)[\[10\]](#)

1. Reagents and Materials

- AMPA analytical standard
- AMPA-13C,15N,D2 (or other suitable isotopic analog) as internal standard (ISTD)

- 9-fluorenylmethoxycarbonyl chloride (FMOC-Cl)
- Sodium borate (Borax)
- Acetonitrile (ACN), LC-MS grade
- Methanol (MeOH), LC-MS grade
- Formic Acid, LC-MS grade
- Ultrapure water
- Solid-Phase Extraction (SPE) cartridges (e.g., Polymeric Reverse Phase)
- Human urine pool (for calibration standards)

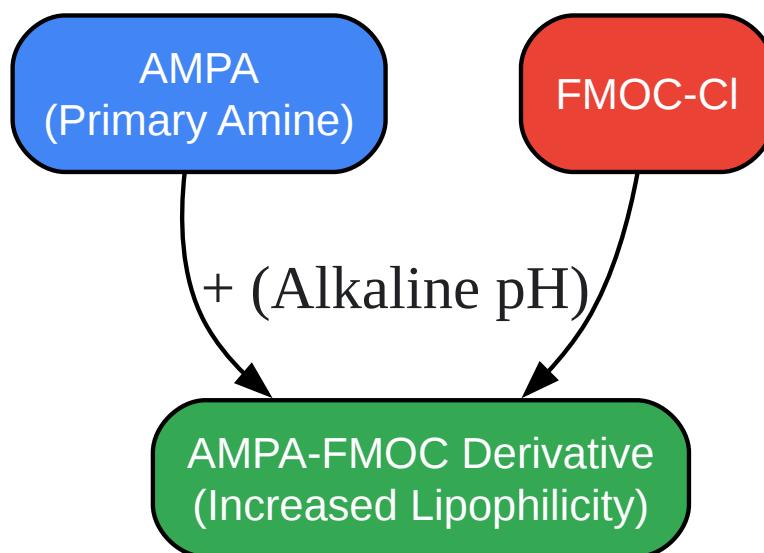
2. Preparation of Standards and Reagents

- AMPA Stock Solution (1 mg/mL): Prepare in ultrapure water.
- ISTD Stock Solution (1 mg/mL): Prepare in ultrapure water.
- Working Standards: Serially dilute the stock solution in a pooled, AMPA-free urine matrix to prepare calibration standards.
- Borate Buffer (e.g., 0.05 M, pH 9): Dissolve sodium borate in ultrapure water and adjust pH if necessary. The alkaline condition is critical for the derivatization reaction.[10][11]
- FMOC-Cl Solution (e.g., 5 mg/mL): Dissolve FMOC-Cl in acetonitrile. Prepare this solution fresh.[10]

3. Sample Preparation and Derivatization

- Pipette 500 μ L of urine sample (or calibration standard) into a polypropylene tube.
- Add a precise volume of the ISTD working solution (e.g., 25 μ L) to each sample.
- Add borate buffer to the sample (e.g., 500 μ L). Vortex briefly.

- Add the FMOC-Cl solution (e.g., 500 μ L).
- Vortex immediately and incubate at room temperature for a specified time (e.g., 1-4 hours) to allow for complete derivatization.[10][12]



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Caption: FMOC-Cl derivatization of AMPA's primary amine.

4. Solid-Phase Extraction (SPE)

- Conditioning: Condition the SPE cartridge with 2 mL of MeOH followed by 2 mL of ultrapure water.[7]
- Loading: Load the entire derivatized sample mixture onto the conditioned cartridge.
- Washing: Wash the cartridge with 2 mL of water to remove salts and polar interferences.[7] A subsequent wash with a weak organic solvent may also be used.
- Elution: Elute the AMPA-FMOC derivative from the cartridge using 1.5-2 mL of an appropriate solvent, such as methanol or acidified methanol.[4]
- Evaporation & Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in a small volume (e.g., 100-200 μ L) of the initial LC mobile phase.[4]

5. LC-MS/MS Analysis

- Chromatographic Column: A reverse-phase column (e.g., C18) is suitable for separating the non-polar AMPA-FMOC derivative.
- Mobile Phase: A typical mobile phase consists of (A) water with a modifier like formic acid or ammonium acetate and (B) an organic solvent like methanol or acetonitrile.[3]
- Gradient Elution: Use a gradient program starting with a high aqueous percentage, ramping up the organic phase to elute the AMPA-FMOC derivative.
- Mass Spectrometry: Operate the mass spectrometer in negative electrospray ionization (ESI) mode.[4]
- Detection: Use Multiple Reaction Monitoring (MRM) for quantification, monitoring specific precursor-to-product ion transitions for both native AMPA-FMOC and its labeled internal standard.

Quantitative Data and Performance

The performance of AMPA detection methods can vary between laboratories and specific protocols. The following tables summarize typical quantitative data reported in the literature.

Table 1: Method Detection and Quantification Limits

Analyte	Method	Limit of Detection (LOD)	Limit of Quantification (LOQ)	Reference
AMPA	LC-MS/MS (no derivatization)	0.12 ng/mL	0.40 ng/mL	[13][14]
AMPA	LC-MS/MS (no derivatization)	0.013 ng/mL	0.040 ng/mL	[15][16]
AMPA	HRAM LC-MS (no derivatization)	19-21 pg/mL (0.019-0.021 ng/mL)	Not Reported	[3][7]
AMPA	GC-MS/MS (derivatization)	Not Reported	0.05 µg/L (0.05 ng/mL)	[1]
AMPA	LC-MS/MS (no derivatization)	Not Reported	0.5 µg/L (0.5 ng/mL)	[5]

Table 2: Method Accuracy and Precision

Method	Recovery (%)	Intra-day Precision (CV%)	Inter-day Precision (CV%)	Reference
LC-MS/MS	79.1 - 119%	3.13 - 10.8%	5.93 - 12.9%	[13][14][17]
LC-MS/MS	100 - 106%	1.9 - 5.4% (as Std. Dev.)	Not Reported	[5]
HRAM LC-MS	101 - 105%	Not Reported	Not Reported	[3][7]

Table 3: Reported AMPA Concentrations in Human Urine

Population	Detection Frequency	Concentration Range / P95	Reference
German General Population	90%	LOQ: 0.05 µg/L	[1]
Postmenopausal US Women	67.2%	Median: 0.04 ng/mL; Max: 1.51 ng/mL	[16]
European Adults (HBM4EU)	Varies	P95: 0.21 - 0.38 µg/L	[18]
German Study Population	~33%	Median: 0.14 µg/L; Max: 1.53 µg/L	[19]

Conclusion

The described LC-MS/MS method, incorporating FMOC-Cl derivatization and solid-phase extraction, provides a sensitive and reliable approach for the quantification of AMPA in human urine. This methodology is suitable for human biomonitoring studies aimed at assessing exposure to glyphosate. Method validation, including the determination of LOD, LOQ, accuracy, and precision, is critical for ensuring high-quality data. The use of isotopically labeled internal standards is mandatory to correct for matrix effects and variations in extraction efficiency.

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